molecular formula C13H20FN B12100342 [(2-Fluorophenyl)methyl](2-methylpentyl)amine

[(2-Fluorophenyl)methyl](2-methylpentyl)amine

Cat. No.: B12100342
M. Wt: 209.30 g/mol
InChI Key: LHSRQMAJVXNVLZ-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)methylamine is an organic compound with the molecular formula C13H20FN. This compound is characterized by the presence of a fluorophenyl group attached to a methylpentylamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)methylamine typically involves the reaction of 2-fluorobenzyl chloride with 2-methylpentylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of (2-Fluorophenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2-Fluorophenyl)methylamine can undergo oxidation reactions to form corresponding amine oxides or nitroso compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used under basic conditions.

Major Products

    Oxidation: Amine oxides or nitroso compounds.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Fluorophenyl)methylamine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Fluorophenyl)methylamine exerts its effects involves interaction with specific molecular targets such as receptors or enzymes. The fluorophenyl group enhances its binding affinity and specificity, while the amine moiety facilitates interactions with biological molecules. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)methylamine
  • (2-Bromophenyl)methylamine
  • (2-Iodophenyl)methylamine

Uniqueness

(2-Fluorophenyl)methylamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in applications requiring high specificity and stability.

Properties

Molecular Formula

C13H20FN

Molecular Weight

209.30 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-methylpentan-1-amine

InChI

InChI=1S/C13H20FN/c1-3-6-11(2)9-15-10-12-7-4-5-8-13(12)14/h4-5,7-8,11,15H,3,6,9-10H2,1-2H3

InChI Key

LHSRQMAJVXNVLZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CNCC1=CC=CC=C1F

Origin of Product

United States

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